

An In-depth Technical Guide to the Chemical Properties and Solubility of Metioprime

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Compound of Interest

Compound Name: Metioprime

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core chemical properties and solubility profile of **Metioprime**, a competitive inhibitor of bacterial dihydrofolate reductase (DHFR). Understanding these physicochemical characteristics is fundamental for drug discovery and development, influencing formulation, pharmacokinetics, and bioavailability.

Core Chemical Properties of Metioprime

Metioprime is an antibacterial agent belonging to the dimethoxybenzene and pyrimidine chemical classes.^[1] Its core structure and properties are summarized below. Most of the physical properties available in public literature are computationally predicted values.

Table 1: Chemical Identifiers and Computed Properties of **Metioprime**

Property	Value	Source
IUPAC Name	5-[(3,5-dimethoxy-4-methylsulfanylphenyl)methyl]pyrimidine-2,4-diamine	[1]
CAS Number	68902-57-8	[1]
Chemical Formula	C ₁₄ H ₁₈ N ₄ O ₂ S	[1]
Molecular Weight	306.39 g/mol	[1]
XLogP3	1.5	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	6	[1]

| Rotatable Bond Count | 4 [1] |

Table 2: Predicted Physical Properties of **Metioprim**

Property	Predicted Value	Source
Boiling Point	563.3 ± 60.0 °C	[2]
Density	1.31 ± 0.1 g/cm ³	[2]

| pKa | 7.04 ± 0.10 [2] |

Solubility Profile of Metioprim

Detailed experimental solubility data for **Metioprim** in a wide range of solvents is not extensively available in peer-reviewed literature. However, its solubility in dimethyl sulfoxide (DMSO) has been reported.

Table 3: Known Solubility of **Metioprim**

Solvent	Concentration
---------	---------------

| DMSO | 10 mM |

Due to the limited public data on **Metioprime**, the closely related antibacterial agent Trimethoprim (CAS: 738-70-5) is presented here as a case study. Trimethoprim shares structural similarities and the same mechanism of action, and its well-documented solubility provides a valuable reference for researchers. An equilibrium method was used to measure its solubility across a range of temperatures.[3]

Table 4: Experimental Solubility of Trimethoprim in Pure Solvents

Solvent	Temperature (K)	Molar Fraction (10 ⁴ x)
Water	293.15	0.024
	302.75	0.033
	312.55	0.046
	322.65	0.063
Ethanol	293.15	0.491
	302.75	0.697
	312.55	0.982
	322.65	1.365
2-Propanol	293.15	0.222
	302.75	0.316
	312.55	0.446
	322.65	0.627
Acetonitrile	293.15	0.244
	302.75	0.354
	312.55	0.505
	322.65	0.710
Ethyl Acetate	293.15	0.082
	302.75	0.119
	312.55	0.170
	322.65	0.241

Data sourced from Yin et al., 2016.[\[3\]](#)

The data indicates that the solubility of Trimethoprim is lowest in water and highest in ethanol.

[\[3\]](#) In all tested solvents, solubility increases with temperature, indicating that the dissolution

process is endothermic.[3] For organic solvents like DMSO and dimethyl formamide, Trimethoprim solubility is approximately 20 mg/mL and 13 mg/mL, respectively.[4]

Experimental Protocols

Standardized protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections detail common methodologies for determining solubility and pKa.

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[5]

Principle: An excess amount of the solid compound is agitated in a chosen solvent or buffer system for a prolonged period until equilibrium is achieved. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.[5][6]

Detailed Protocol:

- **Preparation:** Add an excess amount of the solid test compound (e.g., **Metioprime**) to a series of vials containing a precise volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, organic solvents).[5][7] The amount should be sufficient to ensure a solid phase remains at equilibrium.[5]
- **Equilibration:** Seal the vials and place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium (typically 24-72 hours).[6][8]
- **Phase Separation:** After equilibration, allow the suspensions to settle. Separate the saturated supernatant from the excess solid. This is a critical step and is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration using low-binding filter plates (e.g., Millipore Multiscreen solubility filter plates).[8]
- **Quantification:** Accurately dilute the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

- Calibration: Create a calibration curve using standards of known concentrations to ensure accurate quantification of the compound in the filtrate.[7]

Potentiometric titration is a highly precise and common method for determining the pKa of ionizable substances.[9][10]

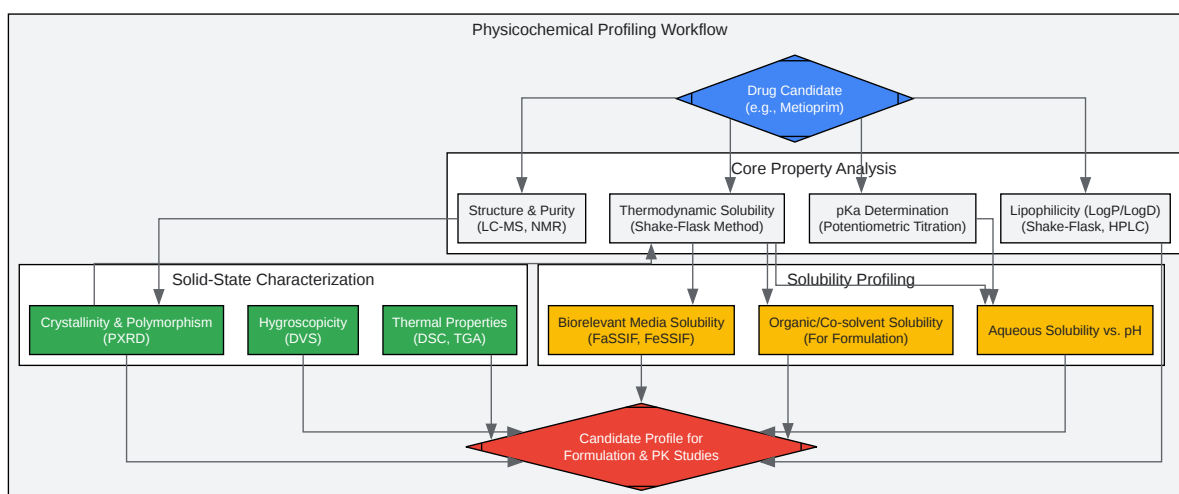
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a calibrated pH electrode as the titrant is added. The pKa is determined from the inflection point of the resulting titration curve.[11][12]

Detailed Protocol:

- System Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[11][12]
- Sample Preparation: Prepare a solution of the test compound (e.g., 1mM **Metioprim**). To maintain a constant ionic strength throughout the experiment, use a background electrolyte such as 0.15 M potassium chloride (KCl).[11][12]
- Titration Setup: Place the sample solution in a temperature-controlled vessel with a magnetic stirrer. Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved CO₂. Immerse the pH electrode into the solution.[11]
- Titration Process: For a basic compound like **Metioprim**, make the solution acidic (e.g., pH 1.8-2.0) with a standardized acid (e.g., 0.1 M HCl).[11][12] Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH) until the pH reaches a basic value (e.g., pH 12-12.5).[11][12] Record the pH value after each addition.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. This can be precisely identified as the point of maximum slope on the first derivative of the titration curve.[9] Perform at least three replicate titrations to ensure reproducibility.[11]

Physicochemical Profiling Workflow

The determination of chemical and physical properties is a critical component of the early drug discovery and development pipeline.[13][14] These properties are interconnected and dictate the suitability of a compound for further development.



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